molecular formula C15H20N2O3 B2769106 N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide CAS No. 1808685-53-1

N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide

Cat. No.: B2769106
CAS No.: 1808685-53-1
M. Wt: 276.336
InChI Key: XUSRUCAXJCPROR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway allows for the direct condensation of benzoic acids and amines, providing high yields and eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may interact with cytochrome P450 enzymes, influencing metabolic pathways . Additionally, its ability to undergo various chemical reactions enables it to participate in biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-4-methoxy-N-methylbenzamide
  • N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)aniline
  • N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)phenylacetamide

Uniqueness

N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(2)10-20-14-9-12(19-4)5-6-13(14)15(18)17(3)8-7-16/h5-6,9,11H,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSRUCAXJCPROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OC)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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